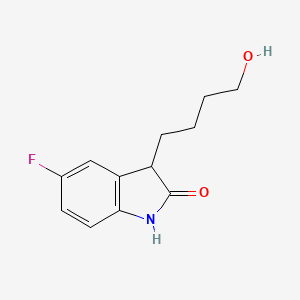

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one

Vue d'ensemble

Description

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as FIPI, and it is a potent inhibitor of phospholipase D (PLD). PLD is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting PLD, FIPI has been shown to have promising therapeutic applications in several diseases.

Applications De Recherche Scientifique

Understanding Electronic Structures and Spectra

Research on indole derivatives, such as 5-hydroxyindole, highlights their significance in probing protein structures, dynamics, and functions through spectroscopic studies. For instance, the electronic structure and absorption/emission spectra of 5-hydroxyindole have been studied to understand its fluorescence properties in different solvents, emphasizing the molecule's utility in biochemical and structural analyses (Robinson et al., 2009).

Synthesis and Chemical Reactivity

The chemical synthesis and reactivity of hydroindolenones and hydroquinolenones, including methods to obtain fluorinated and methoxy derivatives, demonstrate the versatility and applicability of indole derivatives in organic synthesis and potentially in drug development (Karam et al., 1999).

Biomaterials and Tissue Engineering

Polyhydroxyalkanoates (PHAs), including poly 3-hydroxybutyrate (PHB) and its copolymers, are used in tissue engineering due to their biocompatibility and biodegradability. Research has explored PHAs for various medical devices and tissue engineering applications, highlighting the potential of incorporating functional groups or derivatives for enhanced performance (Chen & Wu, 2005).

Drug Delivery Systems

The development of drug delivery systems, such as polyhydroxybutyrate-co-hydroxyhexanoate (PHBHHx) nanoparticles and microparticles for controlled release, exemplifies the utility of functionalized indole derivatives in pharmaceutical applications. These systems can encapsulate drugs, offering potential advantages in targeted therapy and reduced side effects (Lu, Zhang, & Wang, 2010).

Molecular Imaging and Fluorogenic Probes

Fluorogenic substrates and probes derived from indole and its derivatives have been developed for enzymatic assays and molecular imaging. Such applications underscore the importance of functionalized indoles in biochemical research, diagnostics, and potentially in monitoring therapeutic interventions (Yee, Balšánek, & Sames, 2004).

Propriétés

IUPAC Name |

5-fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-8-4-5-11-10(7-8)9(12(16)14-11)3-1-2-6-15/h4-5,7,9,15H,1-3,6H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJTPHHHQUXBPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(C(=O)N2)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378128 | |

| Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydroindol-2-one | |

CAS RN |

637341-60-7 | |

| Record name | 5-Fluoro-3-(4-hydroxybutyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Phenyl[1,2,5]oxadiazolo[3,4-f]cinnoline](/img/structure/B1607653.png)

![2-(2-(4-(4-(morpholinosulfonyl)benzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1607656.png)

![4-[(4-Nitrophenoxy)acetyl]morpholine](/img/structure/B1607658.png)

![3-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B1607667.png)